REACTION_CXSMILES
|
[CH:1]([CH:3]=[CH2:4])=O.[CH3:5][CH:6](N1CCOCC1)[CH:7]=[CH:8][CH3:9].[CH3:16][NH2:17]>[Pd]>[CH3:16][NH:17][C:4]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:3]=1[CH3:1]
|
Name
|
acrolein
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
N-(3-penten-2-yl)-morpholine
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
CC(C=CC)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
is stirred for 15 hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture obtained
|
Type
|
WAIT
|
Details
|
subsequently, for further 15 hours at 50° C
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
the whole is heated under a nitrogen pressure of 50 bar for 5 hours at 280° to 290° C
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
Subsequently the catalyst is separated off by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the ether is distilled off
|
Type
|
ADDITION
|
Details
|
Then water is added to the residue
|
Type
|
ADDITION
|
Details
|
the whole is acidified by addition of hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
The acid solution obtained
|
Type
|
EXTRACTION
|
Details
|
is extracted with ether
|
Type
|
ADDITION
|
Details
|
Now sodium bicarbonate is added to the acid solution until the mixture
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
EXTRACTION
|
Details
|
the whole is again extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract is dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the ether is distilled off
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |